molecular formula C6H13NO4 B1595205 n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide CAS No. 7534-51-2

n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide

Cat. No. B1595205
CAS RN: 7534-51-2
M. Wt: 163.17 g/mol
InChI Key: JGAAIGKMNGHHHI-UHFFFAOYSA-N
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Description

This compound, also known as N-acetyldopamine or NADA, is a naturally occurring catecholamine and a derivative. It has been used in various studies, including those related to Parkinson’s disease .


Synthesis Analysis

The synthesis and characterization of this compound have been reported in several studies. For instance, it was synthesized and characterized as a potent free radical neutralizing agent, exhibiting activity both in vitro and in cells . It was found to bind Fe2+ with high selectivity and Fe3+ with somewhat lower affinity .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved information, it has been noted for its antioxidant properties . It acts as an antioxidant agent, as revealed by voltammetric measurements and high-resolution respirometry analysis .

Scientific Research Applications

Synthesis and Chemical Reactivity

N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide serves as an important intermediate in the synthesis of a variety of synthetically useful and novel heterocyclic systems. Its chemical reactivity and methods of preparation are extensively studied, highlighting its significance in heterocyclic synthesis (Gouda et al., 2015).

Biological and Environmental Effects

The compound is part of a group of chemicals that have continued to draw research interest due to their biological consequences in humans and environmental impact. The biological responses to these chemicals vary both qualitatively and quantitatively, and extensive data reflect the biology of the material and its usage or proposed usage. This area of research is critical for understanding the environmental toxicology of these materials and their impact on human health (Kennedy, 2001).

Role in Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) utilize compounds like N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide for the treatment of recalcitrance compounds in the environment, such as acetaminophen (ACT) from aqueous mediums. Research into the by-products of ACT degradation, their biotoxicity, and the degradation pathways involving N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide provides insights into enhancing the degradation of pollutants by AOP systems (Qutob et al., 2022).

Pharmacological Insights and Neurochemical Actions

The compound is part of studies focusing on the pharmacological insights and neurochemical actions of drugs. Understanding the drug's metabolism, pharmacological targets, and the clinical effects of the drug and its metabolites can provide critical insight for the development of new pharmacotherapies that possess the desirable clinical effects of the compound while limiting undesirable side effects (Zanos et al., 2018).

properties

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c1-5(11)7-6(2-8,3-9)4-10/h8-10H,2-4H2,1H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAAIGKMNGHHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301278
Record name n-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide

CAS RN

7534-51-2
Record name NSC142169
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Wang, J Lin, H Li, C Wang, X Wang - RSC advances, 2022 - pubs.rsc.org
Considering the potential application on preparing electrode and catalyst materials of inorganic–organic hybrid polyoxometalates, a bis-imidazole ligand with carbazole as a connector, …
Number of citations: 9 pubs.rsc.org
F Proenca, M Costa - Green Chemistry, 2008 - pubs.rsc.org
A series of new 2-imino-2H-chromene-3-carboxamides 5 were synthesized in excellent yield and high atom economy by the Knoevenagel condensation of salicylaldehyde derivatives 4 …
Number of citations: 55 pubs.rsc.org
L Kang, ZY Xing, XY Ma, YT Liu, Y Zhang - Spectrochimica Acta Part A …, 2016 - Elsevier
A new chemosensor L based on the naphthalimide moiety was synthesized and characterized. L exhibited the high selectivity and sensitivity for Al 3 + in CH 3 OH, along with …
Number of citations: 54 www.sciencedirect.com

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